![molecular formula C8H6Cl2O5S B1457859 5-Chloro-4-(chlorosulfonyl)-2-methoxybenzoic acid CAS No. 1375472-16-4](/img/structure/B1457859.png)
5-Chloro-4-(chlorosulfonyl)-2-methoxybenzoic acid
Overview
Description
5-Chloro-4-(chlorosulfonyl)-2-methoxybenzoic acid, also known as CMOS, is an important intermediate for the synthesis of many important organic compounds. It is a versatile and useful building block for the synthesis of a wide range of compounds due to its unique reactivity and stability. In
Scientific Research Applications
Synthesis and Biological Evaluation:
- Compounds derived from 5-chlorosalicylic acid, a closely related compound, have been synthesized and evaluated for biological activities such as molluscicidal effects. These syntheses typically involve incorporating different functional groups to explore various biological activities (Duan et al., 2014).
Antimicrobial Evaluation:
- Derivatives of 5-chloro-2-methoxybenzoic acid have been synthesized and tested for their antimicrobial properties. These studies involve creating new compounds and assessing their effectiveness against various bacterial and fungal strains (Basavapatna N. Prasanna Kumar et al., 2013).
Spectroscopic and Computational Analysis:
- Spectroscopic techniques, alongside computational methods like density functional theory (DFT), have been employed to study the structural and electronic properties of similar compounds. Such analyses provide insights into the vibrational frequencies, molecular structure, and electronic transitions, which are essential for understanding the chemical behavior and potential applications of these compounds (A. Poiyamozhi et al., 2012).
Sulfonyl Derivatives Synthesis:
- Research into sulfonyl derivatives of salicylic acid and related compounds includes the synthesis of sulfonyl chlorides and their further reaction to produce a variety of derivatives. These studies are fundamental for developing new pharmaceuticals and agrochemicals (Richard J. Cremlyn et al., 1980).
Thermal and Magnetic Properties:
- The thermal and magnetic properties of metal complexes with chloro-methoxybenzoates have been studied. Such research can lead to the development of new materials with specific magnetic and thermal behaviors, useful in various technological applications (B. Bocian et al., 2002).
properties
IUPAC Name |
5-chloro-4-chlorosulfonyl-2-methoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O5S/c1-15-6-3-7(16(10,13)14)5(9)2-4(6)8(11)12/h2-3H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGQXODBIIKJZAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)O)Cl)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-4-(chlorosulfonyl)-2-methoxybenzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.